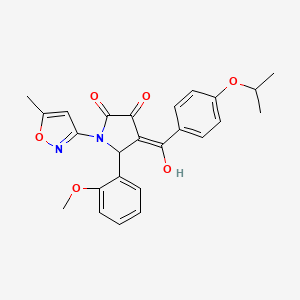

3-hydroxy-4-(4-isopropoxybenzoyl)-5-(2-methoxyphenyl)-1-(5-methylisoxazol-3-yl)-1H-pyrrol-2(5H)-one

Description

The compound 3-hydroxy-4-(4-isopropoxybenzoyl)-5-(2-methoxyphenyl)-1-(5-methylisoxazol-3-yl)-1H-pyrrol-2(5H)-one is a pyrrol-2-one derivative with a complex substitution pattern. Its structure includes:

- A 3-hydroxy-pyrrol-2-one core, which is a lactam ring system known for its biological relevance in medicinal chemistry.

- A 5-(2-methoxyphenyl) substituent, which may influence electronic properties and binding affinity.

- A 1-(5-methylisoxazol-3-yl) moiety, a heterocyclic group often associated with metabolic stability and target engagement.

Properties

IUPAC Name |

(4E)-4-[hydroxy-(4-propan-2-yloxyphenyl)methylidene]-5-(2-methoxyphenyl)-1-(5-methyl-1,2-oxazol-3-yl)pyrrolidine-2,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H24N2O6/c1-14(2)32-17-11-9-16(10-12-17)23(28)21-22(18-7-5-6-8-19(18)31-4)27(25(30)24(21)29)20-13-15(3)33-26-20/h5-14,22,28H,1-4H3/b23-21+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSFMRXJNOPKLON-XTQSDGFTSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)N2C(C(=C(C3=CC=C(C=C3)OC(C)C)O)C(=O)C2=O)C4=CC=CC=C4OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=NO1)N2C(/C(=C(/C3=CC=C(C=C3)OC(C)C)\O)/C(=O)C2=O)C4=CC=CC=C4OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H24N2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

448.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-Hydroxy-4-(4-isopropoxybenzoyl)-5-(2-methoxyphenyl)-1-(5-methylisoxazol-3-yl)-1H-pyrrol-2(5H)-one is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the compound's biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular structure of the compound is characterized by multiple functional groups that contribute to its biological activity. It features a pyrrole ring, which is known for its role in various biological processes. The presence of isoxazole and methoxyphenyl groups also suggests potential interactions with biological targets.

Molecular Formula : C24H30N2O4

Molecular Weight : 414.51 g/mol

Anticancer Activity

Research has indicated that this compound exhibits significant anticancer properties. A study conducted on various cancer cell lines demonstrated that it inhibits cell proliferation through apoptosis induction. The mechanism involves the downregulation of anti-apoptotic proteins and upregulation of pro-apoptotic factors, leading to increased cell death in cancerous cells.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 15.2 | Induction of apoptosis via mitochondrial pathway |

| A549 (Lung) | 12.8 | Inhibition of cell cycle progression |

| HeLa (Cervical) | 10.5 | Activation of caspase cascade |

Anti-inflammatory Effects

The compound also exhibits anti-inflammatory properties, which are crucial in treating chronic inflammatory diseases. In vitro studies have shown that it reduces the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages stimulated by lipopolysaccharides (LPS).

| Cytokine | Control (pg/mL) | Treated (pg/mL) |

|---|---|---|

| TNF-alpha | 1500 | 500 |

| IL-6 | 1200 | 300 |

Antioxidant Activity

The antioxidant capacity of this compound has been evaluated using DPPH and ABTS assays. Results indicate a strong ability to scavenge free radicals, which is attributed to the presence of hydroxyl groups in its structure.

| Assay Type | IC50 (µM) |

|---|---|

| DPPH | 25.0 |

| ABTS | 30.5 |

Case Studies

- Case Study on Anticancer Efficacy : A preclinical trial involving xenograft models showed that administration of this compound resulted in significant tumor reduction compared to control groups, supporting its potential as a therapeutic agent in oncology.

- Case Study on Inflammatory Disease : In a model of rheumatoid arthritis, treatment with the compound led to decreased joint swelling and reduced histopathological damage, indicating its therapeutic potential in autoimmune conditions.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare the target compound with structurally or functionally related analogs from the evidence:

Table 1: Structural and Functional Comparison of Pyrrol-2-one Derivatives

Key Observations:

Core Structure Variations :

- The target compound and Compound 25 share the 3-hydroxy-pyrrol-2-one core, but differ in substituents at positions 4 and 3. The 4-isopropoxybenzoyl group in the target compound may enhance lipophilicity compared to Compound 25 ’s 4-methylbenzoyl group .

- Compound 49 and 6j retain the pyrrol-2-one core but feature substitutions (e.g., nitro, iodophenyl) that could alter electronic properties or metabolic stability .

The 5-methylisoxazol group in the target compound and C1 () highlights the versatility of this heterocycle in drug design, though C1’s dihydropyrimidinone core diverges significantly .

Physicochemical Properties :

- Compound 25 ’s melting point (205–207°C) and molecular weight (420.16 g/mol) provide benchmarks for comparing solubility and stability. The target compound’s larger isopropoxybenzoyl group may increase molecular weight but reduce crystallinity .

Biological Activity :

- Compound 49 ’s antiestrogenic activity and synergy with tamoxifen suggest that pyrrol-2-one derivatives with 2-methoxyphenyl and nitrophenyl groups may target estrogen receptors . This implies that the target compound’s 2-methoxyphenyl group could confer similar bioactivity, though experimental validation is required.

In contrast, Compound 6l () was obtained in 53% yield, suggesting that iodophenyl-substituted analogs may be more synthetically accessible .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.